molecular formula C13H10ClFO B6374012 4-(4-Chloro-3-methylphenyl)-3-fluorophenol CAS No. 1261897-63-5

4-(4-Chloro-3-methylphenyl)-3-fluorophenol

Cat. No.: B6374012
CAS No.: 1261897-63-5
M. Wt: 236.67 g/mol
InChI Key: AUDFCFAJXYVPSU-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-methylphenyl)-3-fluorophenol is a halogenated aromatic compound featuring a phenol core substituted with a chlorine atom, a methyl group, and a fluorine atom at distinct positions. The chlorine and methyl groups occupy the 4- and 3-positions of the attached phenyl ring, respectively, while the fluorine is located at the 3-position of the phenol ring. This arrangement confers unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions.

Properties

IUPAC Name

4-(4-chloro-3-methylphenyl)-3-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO/c1-8-6-9(2-5-12(8)14)11-4-3-10(16)7-13(11)15/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDFCFAJXYVPSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C=C(C=C2)O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684324
Record name 4'-Chloro-2-fluoro-3'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261897-63-5
Record name 4'-Chloro-2-fluoro-3'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chloro-3-methylphenyl)-3-fluorophenol typically involves the chlorination and fluorination of 3-methylphenol. The process begins with the chlorination of 3-methylphenol to form 4-chloro-3-methylphenol. This intermediate is then subjected to fluorination using a suitable fluorinating agent, such as hydrogen fluoride or a fluorinating reagent, under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Chloro-3-methylphenyl)-3-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-methylphenyl)-3-fluorophenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Table 1: Comparison of Key Physicochemical Properties
Compound Name Melting Point (°C) Yield (%) IR Absorption (OH stretch, cm⁻¹) Elemental Analysis (C/H/N) Reference
4-[(4-Chlorophenyl)diazenyl]-3-methylphenol (A-3CH3) 107–109 32 3,240 Calc.: 63.28/4.46/11.35; Found: 62.98/4.45/11.32
4-[(4-Chlorophenyl)diazenyl]-3-fluorophenol (A-3F) 171–173 65 3,345 Calc.: 57.48/3.19/11.17; Found: 57.28/3.18/11.16
3-Fluorophenol (metabolite analog) N/A N/A N/A N/A

Key Observations :

  • Substituent Effects : The presence of fluorine (A-3F) increases the melting point compared to the methyl-substituted analog (A-3CH3), likely due to stronger hydrogen bonding and dipole interactions .
  • Yield : Fluorinated derivatives often exhibit higher synthetic yields, as seen in A-3F (65% vs. 32% for A-3CH3), possibly due to improved reaction kinetics or stability .
Table 2: Metabolic and Environmental Interactions
Compound Name Metabolic Pathway (Plant) Removal Efficiency (Algae) Biological Activity (NE Uptake Inhibition IC₅₀) Reference
3-Fluorophenol Glycosylation (17% β-glucoside) 50% removal at 100 mg/L N/A
4-Chloro-3-methylphenyl analogs N/A N/A IC₅₀ = 0.5–6.5 nM (NE uptake inhibition)

Key Observations :

  • Glycosylation Efficiency: Fluorophenols with substituents at the 3-position (e.g., 3-fluorophenol) exhibit lower glycosylation rates in Nicotiana tabacum compared to 2- and 4-fluorophenol derivatives, suggesting steric hindrance or electronic effects .
  • Environmental Persistence: Chlorella pyrenoidosa removes 3-fluorophenol primarily through adsorption (>50% at 240 h), with efficiency inversely related to initial concentration .
  • Pharmacological Activity: Chloro-methylphenyl groups enhance norepinephrine (NE) uptake inhibition (e.g., IC₅₀ = 0.5 nM for 3α-(4-fluoro-3-methylphenyl)nortropane), highlighting the importance of halogen and alkyl substituents in bioactivity .

Electronic and Reactivity Trends

  • Fluorine vs. Methyl Substituents: Fluorine’s electronegativity increases the acidity of the phenolic OH group compared to methyl-substituted analogs, influencing solubility and interaction with biological targets .
  • Synthetic Flexibility: Fluorinated phenylphenol derivatives (e.g., 4-(4-cyano-3,5-difluorophenyl)-3-fluorophenol) are often synthesized via Suzuki-Miyaura coupling or nucleophilic substitution, suggesting analogous routes for the target compound .

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